molecular formula C23H41N B3045799 Benzenemethanamine, N-hexadecyl- CAS No. 114084-54-7

Benzenemethanamine, N-hexadecyl-

Cat. No.: B3045799
CAS No.: 114084-54-7
M. Wt: 331.6 g/mol
InChI Key: SZBUYNOTXPNWFG-UHFFFAOYSA-N
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Description

It is a long-chain alkyl derivative of benzenemethanamine, characterized by the presence of a hexadecyl (C16H33) group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-hexadecyl- typically involves the reaction of benzenemethanamine with a hexadecyl halide (such as hexadecyl chloride) under basic conditions . The reaction can be represented as follows:

C6H5CH2NH2+C16H33ClC6H5CH2NH(C16H33)+HClC_6H_5CH_2NH_2 + C_{16}H_{33}Cl \rightarrow C_6H_5CH_2NH(C_{16}H_{33}) + HCl C6​H5​CH2​NH2​+C16​H33​Cl→C6​H5​CH2​NH(C16​H33​)+HCl

In this reaction, benzenemethanamine acts as a nucleophile, attacking the electrophilic carbon in the hexadecyl halide, resulting in the formation of Benzenemethanamine, N-hexadecyl- and hydrochloric acid as a byproduct. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed .

Industrial Production Methods

Industrial production of Benzenemethanamine, N-hexadecyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-hexadecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-hexadecyl- involves its interaction with cellular membranes due to its amphiphilic nature. The long hydrophobic hexadecyl chain allows it to integrate into lipid bilayers, while the hydrophilic benzenemethanamine moiety interacts with polar head groups of membrane lipids. This interaction can disrupt membrane integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-methyl-
  • Benzenemethanamine, N-ethyl-
  • Benzenemethanamine, N-octadecyl-

Uniqueness

Benzenemethanamine, N-hexadecyl- is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and its ability to interact with biological membranes .

Properties

IUPAC Name

N-benzylhexadecan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23/h15-17,19-20,24H,2-14,18,21-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBUYNOTXPNWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572566
Record name N-Benzylhexadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114084-54-7
Record name N-Benzylhexadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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